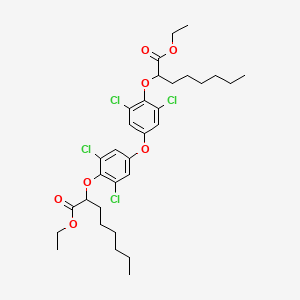
2,2'-(Oxybis((2,6-dichloro-4,1-phenylene)oxy)bisoctanoic acid) diethyl eseter
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Oxybis((2,6-dichloro-4,1-phenylene)oxy)bisoctanoic acid) diethyl ester is a complex organic compound characterized by its unique molecular structure It contains multiple aromatic rings, ether linkages, and carboxylic acid ester groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Oxybis((2,6-dichloro-4,1-phenylene)oxy)bisoctanoic acid) diethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dichloro-4,1-phenylene and octanoic acid.
Ether Formation: The phenylene groups are linked via an ether bond using a suitable dehydrating agent.
Esterification: The carboxylic acid groups are esterified with ethanol in the presence of an acid catalyst to form the diethyl ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the formation of the desired product while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings and ether linkages.
Reduction: Reduction reactions can target the ester groups, converting them back to carboxylic acids.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.
Major Products
Oxidation: Products include carboxylic acids and quinones.
Reduction: Products include alcohols and carboxylic acids.
Substitution: Products vary depending on the substituent introduced, such as halogenated or nitro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-(Oxybis((2,6-dichloro-4,1-phenylene)oxy)bisoctanoic acid) diethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in drug delivery systems.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2,2’-(Oxybis((2,6-dichloro-4,1-phenylene)oxy)bisoctanoic acid) diethyl ester involves its interaction with molecular targets through its aromatic and ester groups. These interactions can modulate various biochemical pathways, making it a valuable tool in research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-(Oxybis(4,1-phenylene))bis(propan-2-ol): Similar in structure but with different functional groups.
Bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide: Shares aromatic characteristics but differs in functional groups.
3-methoxyfuran-2-carbaldehyde: Contains an aromatic ring but with different substituents.
Uniqueness
2,2’-(Oxybis((2,6-dichloro-4,1-phenylene)oxy)bisoctanoic acid) diethyl ester is unique due to its combination of ether linkages, aromatic rings, and ester groups, which confer distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
63538-28-3 |
|---|---|
Molekularformel |
C32H42Cl4O7 |
Molekulargewicht |
680.5 g/mol |
IUPAC-Name |
ethyl 2-[2,6-dichloro-4-[3,5-dichloro-4-(1-ethoxy-1-oxooctan-2-yl)oxyphenoxy]phenoxy]octanoate |
InChI |
InChI=1S/C32H42Cl4O7/c1-5-9-11-13-15-27(31(37)39-7-3)42-29-23(33)17-21(18-24(29)34)41-22-19-25(35)30(26(36)20-22)43-28(32(38)40-8-4)16-14-12-10-6-2/h17-20,27-28H,5-16H2,1-4H3 |
InChI-Schlüssel |
RBPVNFDMQBQDMY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C(=O)OCC)OC1=C(C=C(C=C1Cl)OC2=CC(=C(C(=C2)Cl)OC(CCCCCC)C(=O)OCC)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(2-Phenyl-1,3-benzothiazol-5-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14499478.png)
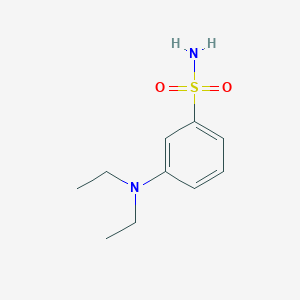
![6-Methyl-2-(4-methylphenyl)imidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B14499482.png)
![2-(4-Chlorophenoxy)-1-[4-(prop-1-en-1-yl)phenyl]ethan-1-one](/img/structure/B14499488.png)
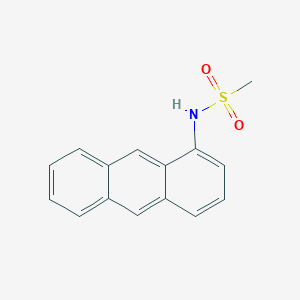
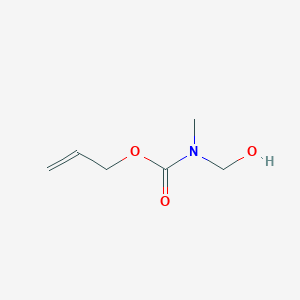
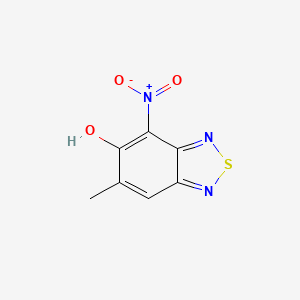
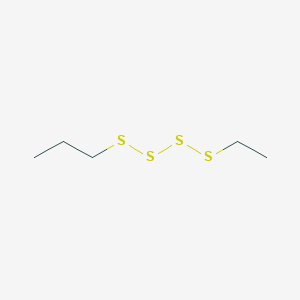
![15,18,21-Trioxa-1,5,9,13-tetrathiadispiro[5.1.5~8~.9~6~]docosane](/img/structure/B14499522.png)
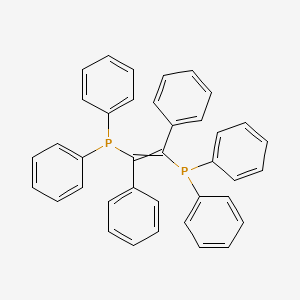
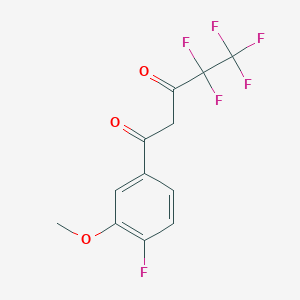
![Naphtho[2,3-b]furan-4-methanol, 9-methoxy-3,5-dimethyl-](/img/structure/B14499545.png)

![1-Cyclohexyl-4-[2-(4-methoxyphenyl)-1-phenylethyl]piperazine](/img/structure/B14499554.png)
